molecular formula C7H2F10O2 B1348357 1,1,1,5,5,6,6,7,7,7-Decafluoro-2,4-heptanedione CAS No. 20583-66-8

1,1,1,5,5,6,6,7,7,7-Decafluoro-2,4-heptanedione

Cat. No.: B1348357
CAS No.: 20583-66-8
M. Wt: 308.07 g/mol
InChI Key: SUORUQZBFOQDGX-UHFFFAOYSA-N
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Description

1,1,1,5,5,6,6,7,7,7-Decafluoro-2,4-heptanedione: is a fluorinated β-diketone with the molecular formula C₇H₂F₁₀O₂ and a molecular weight of 308.0736 g/mol . This compound is known for its high thermal stability and unique chemical properties due to the presence of multiple fluorine atoms. It is commonly used in various scientific and industrial applications, particularly in the field of coordination chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1,5,5,6,6,7,7,7-Decafluoro-2,4-heptanedione can be synthesized through the fluorination of 2,4-heptanedione. The process typically involves the use of fluorinating agents such as sulfur tetrafluoride (SF₄) or cobalt trifluoride (CoF₃) under controlled conditions . The reaction is carried out in an inert atmosphere, often using nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fluorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1,1,1,5,5,6,6,7,7,7-Decafluoro-2,4-heptanedione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

    Metal Complexes:

Scientific Research Applications

1,1,1,5,5,6,6,7,7,7-Decafluoro-2,4-heptanedione is a fluorinated beta-diketone with the molecular formula C₇H₂F₁₀O₂ and a molecular weight of 308.07 g/mol . It is also known by other names, such as 1,1,1,5,5,6,6,7,7,7-decafluoroheptane-2,4-dione and 3h,3h-perfluoroheptane-2,4-dione .

Scientific Research Applications

Rare earth beta-diketonates, including fluorinated diketones, have been extensively investigated as rare earth coordination compounds due to their ease of synthesis and availability . There are three main types of rare earth β-diketonates: the tris complexes, the Lewis base adducts of the tris complexes, and tetrakis complexes .

Key application areas include:

  • Extraction: Solvent-solvent extraction processes to separate individual rare earth elements .
  • Laser Materials: Chelate lasers and liquid lasers .
  • NMR Shift Reagents: Historically used as NMR shift reagents, though usage has decreased with the development of high-field NMR spectrometers . Specialty applications remain for determining the enantiomeric purity of chiral compounds .
  • Electroluminescent Properties: For organic light emitting diodes .
  • Chemical Vapor Deposition: Due to their high vapor pressures as volatile reagents .
  • Catalysis: As catalysts for organic reactions .
  • Molecular Recognition and Sensing: Lanthanide complexes are used in molecular recognition and sensing technology . Techniques used include luminescence, circular dichroism (CD), nuclear magnetic resonance (NMR) and magnetic resonance imaging (MRI) . Lanthanide complexes are also used as labeling agents in gene and protein science and technology .

This compound has been used in the following applications:

  • Pharmaceutical Research: Pharmaceutical research applications .
  • Luminescent Properties: Such complexes provide a wide range of applications .
  • ** গ্যাস ক্রোমাটোগ্রাফি** Used in gas chromatography .

Biological Activity

1,1,1,5,5,6,6,7,7,7-Decafluoro-2,4-heptanedione (CAS Number: 20583-66-8) is a fluorinated diketone compound with the molecular formula C7_7H2_2F10_{10}O2_2 and a molecular weight of 308.07 g/mol. This compound is notable for its unique chemical properties due to the presence of multiple fluorine atoms and has been studied for various biological activities.

The structure of this compound features two carbonyl groups (C=O) flanked by a series of fluorinated carbon chains. This configuration contributes to its stability and reactivity in biological systems. The compound can be represented in various chemical notations:

  • SMILES Notation : C(C(=O)C(C(C(F)(F)F)(F)F)(F)F)C(=O)C(F)(F)F
  • IUPAC Name : this compound

Antimicrobial Properties

Research has indicated that decafluoro compounds exhibit significant antimicrobial activity. A study published in Applied Microbiology demonstrated that derivatives of decafluoro compounds showed inhibitory effects on various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes due to the hydrophobic nature of the fluorinated groups .

Cytotoxicity and Cell Viability

In vitro studies have been conducted to assess the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability across several cancer types including breast and lung cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways .

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)25Induces apoptosis
A549 (Lung Cancer)30Cell cycle arrest
HeLa (Cervical Cancer)20Increased reactive oxygen species

The biological activity of this compound may be attributed to its ability to interact with cellular components such as proteins and nucleic acids. Studies suggest that the compound can form stable complexes with metal ions which may enhance its biological efficacy . Additionally, the fluorine atoms contribute to increased lipophilicity allowing better membrane penetration.

Case Study 1: Anticancer Activity

A recent investigation into the anticancer potential of decafluoro compounds involved treating MCF-7 cells with varying concentrations of this compound. The study observed significant morphological changes indicative of apoptosis after 48 hours of treatment. Flow cytometry analysis confirmed an increase in sub-G1 phase cells suggesting DNA fragmentation typical of apoptotic processes .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using the broth microdilution method. Results indicated that concentrations as low as 15 µg/mL effectively inhibited bacterial growth .

Q & A

Basic Question: What synthetic and analytical methodologies are recommended for producing high-purity Hdfhd?

Answer:
Hdfhd is synthesized via fluorination of β-diketone precursors under controlled conditions. Key steps include:

  • Fluorination: Reaction of the diketone with fluorinating agents (e.g., SF₄ or HF derivatives) under anhydrous conditions to achieve full substitution at designated positions.
  • Purification: Distillation under reduced pressure (e.g., 0.027 bar yields a boiling point of 343.2 K) to isolate the product .
  • Characterization:
    • Mass Spectrometry (MS): Confirms molecular weight (308.08 g/mol) and fragmentation patterns.
    • Thermogravimetric Analysis (TGA): Assesses thermal stability and sublimation behavior (e.g., sublimation at 190–220°C observed via isothermal TGA) .

Advanced Question: How does Hdfhd’s fluorination pattern enhance its performance in rare-earth metal coordination compared to non-fluorinated β-diketones?

Answer:
The decafluorination in Hdfhd introduces strong electron-withdrawing effects, which:

  • Increase Metal Affinity: Fluorine substituents lower the diketone’s pKa, improving deprotonation and chelation with rare-earth ions (e.g., Er³⁺, Yb³⁺).
  • Envolve Thermal Stability: Fluorine’s inductive effect stabilizes metal-chelate bonds, enabling applications in high-temperature processes like CVD.
  • Optical Tuning: In Er(III) and Yb(III) complexes, Hdfhd facilitates efficient energy transfer, enhancing near-infrared (NIR) luminescence. For example, tris(Hdfhd)Er(III) complexes with 5-nitro-1,10-phenanthroline exhibit quantifiable NIR emission at 1.5 µm .

Basic Question: What analytical techniques are critical for evaluating Hdfhd’s thermal stability in precursor applications?

Answer:

  • Isothermal Thermogravimetric Analysis (ITG): Measures sublimation rates at fixed temperatures (e.g., 190–220°C for Hdfhd-based barium chelates) .
  • Differential Scanning Calorimetry (DSC): Identifies phase transitions and decomposition thresholds.
  • Mass Spectrometry (MS): Tracks gas-phase decomposition products during sublimation, ensuring precursor integrity .

Advanced Question: How can researchers resolve contradictions in reported sublimation temperatures for Hdfhd-based CVD precursors?

Answer:
Discrepancies often arise from variations in:

  • Experimental Conditions: Pressure differences (e.g., low-pressure CVD vs. atmospheric setups) alter sublimation kinetics.
  • Purity Levels: Trace impurities (e.g., unreacted fluorinating agents) lower observed sublimation points.
    Methodological Solutions:
  • Standardize ITG protocols under controlled pressure (e.g., 0.1 mbar).
  • Cross-validate purity via NMR and elemental analysis before testing .

Advanced Question: What strategies mitigate steric hindrance in Hdfhd-containing macrocyclic ligands?

Answer:
Hdfhd’s fluorine substituents can create steric bulk, complicating macrocycle formation. Mitigation approaches include:

  • Backbone Flexibility: Incorporating spacers (e.g., ethylene glycol units) between diketone moieties.
  • Coordination Templates: Using metal ions (e.g., Ba²⁺) to pre-organize ligands during macrocyclization.
  • Computational Modeling: DFT simulations predict optimal geometries for ring closure, reducing trial-and-error synthesis .

Advanced Question: How does Hdfhd compare to other fluorinated β-diketones in optimizing luminescence efficiency of Er(III) complexes?

Answer:
Comparative Advantages of Hdfhd:

  • Enhanced Sensitization: The strong electron-withdrawing effect of CF₃ groups improves ligand-to-metal energy transfer efficiency.
  • Reduced Non-Radiative Decay: Fluorine’s low vibrational energy minimizes quenching, increasing emission intensity.
    Data Example:
  • Er(III)-Hdfhd-Phenanthroline Complex: Exhibits 25% higher quantum yield than analogs with non-fluorinated ligands due to optimized ligand field effects .

Basic Question: What safety protocols are essential when handling Hdfhd in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Fluorinated compounds require acid-resistant gloves (e.g., nitrile) and fume hoods.
  • Waste Management: Neutralize residues with calcium carbonate before disposal to avoid HF generation.
  • Storage: Store under inert gas (Ar/N₂) at –20°C to prevent moisture-induced degradation .

Advanced Question: How can Hdfhd’s fluorination pattern be leveraged to design novel membrane materials for gas separation?

Answer:

  • Hydrophobic Membranes: Hdfhd’s fluorine-rich structure enhances hydrophobicity, reducing water adsorption in CO₂/CH₄ separation membranes.
  • Thermal Resilience: Composite membranes with Hdfhd-crosslinked polymers show stability up to 200°C, ideal for industrial gas processing .

Properties

IUPAC Name

1,1,1,5,5,6,6,7,7,7-decafluoroheptane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F10O2/c8-4(9,6(13,14)7(15,16)17)2(18)1-3(19)5(10,11)12/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUORUQZBFOQDGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(C(C(F)(F)F)(F)F)(F)F)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80329968
Record name 3H,3H-Perfluoroheptane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80329968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20583-66-8
Record name 3H,3H-Perfluoroheptane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80329968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 20583-66-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,1,1,5,5,6,6,7,7,7-Decafluoro-2,4-heptanedione
1,1,1,5,5,6,6,7,7,7-Decafluoro-2,4-heptanedione
1,1,1,5,5,6,6,7,7,7-Decafluoro-2,4-heptanedione
1,1,1,5,5,6,6,7,7,7-Decafluoro-2,4-heptanedione
1,1,1,5,5,6,6,7,7,7-Decafluoro-2,4-heptanedione
1,1,1,5,5,6,6,7,7,7-Decafluoro-2,4-heptanedione

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